

1,6-Naphthyridin-2-amine molecular structure and formula

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Compound of Interest

Compound Name: 1,6-Naphthyridin-2-amine

Cat. No.: B091811

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An In-depth Technical Guide to **1,6-Naphthyridin-2-amine**: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **1,6-Naphthyridin-2-amine**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

1,6-Naphthyridin-2-amine is a heterocyclic aromatic compound belonging to the naphthyridine family.^[1] Naphthyridines are bicyclic systems containing two pyridine rings.^{[1][2]} The 1,6-naphthyridine scaffold, in particular, is a recognized privileged structure in medicinal chemistry, appearing in various pharmaceutical molecules and natural products.^{[3][4][5]}

The core structure consists of two fused pyridine rings with the nitrogen atoms at positions 1 and 6. An amine group is substituted at the 2-position of this bicyclic system.

Caption: Molecular Structure of **1,6-Naphthyridin-2-amine**.

Chemical Properties and Identifiers

A summary of the key quantitative and identifying data for **1,6-Naphthyridin-2-amine** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ N ₃	[6][7]
Molecular Weight	145.16 g/mol	[7]
IUPAC Name	1,6-naphthyridin-2-amine	[7]
CAS Number	17965-81-0	[6][7]
Canonical SMILES	<chem>C1=CC(=NC2=C1C=NC=C2)N</chem>	[7][8]
InChI	InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11)	[8]
InChIKey	FNLYFJIEFIZBFC-UHFFFAOYSA-N	[8]
Monoisotopic Mass	145.064 Da	[8]
Topological Polar Surface Area	51.8 Å ²	[9]
Complexity	137	[9]
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	3	
Boiling Point	342.2°C at 760 mmHg	
Density	1.292 g/cm ³	
Flash Point	187.5°C	
LogP (experimental)	1.79320	
XlogP (predicted)	0.8	[8]

Synthesis and Experimental Protocols

The synthesis of the 1,6-naphthyridine scaffold and its derivatives is an active area of research due to their wide range of biological activities, including uses as kinase inhibitors.[3][5][10]

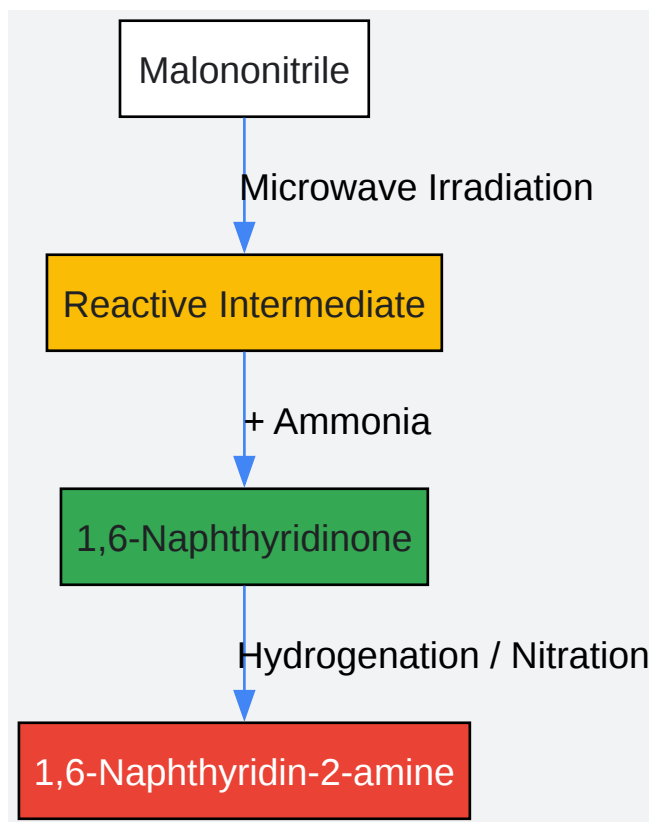
Several synthetic strategies have been reported for **1,6-Naphthyridin-2-amine** and related structures.

Synthesis from Malononitrile

A notable method for synthesizing **1,6-Naphthyridin-2-amine** involves a microwave irradiation technique.

- Starting Material: Malononitrile.
- Protocol Outline:
 - Microwave irradiation of malononitrile produces a reactive intermediate.
 - This intermediate reacts with ammonia to yield a 1,6-naphthyridinone product.
 - The 1,6-naphthyridinone is then converted to **1,6-Naphthyridin-2-amine**. This final step can be achieved through processes such as hydrogenation or nitration followed by reduction.

This microwave-assisted method is advantageous as it can be operated at low temperatures.



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Caption: Synthetic workflow for **1,6-Naphthyridin-2-amine** from malononitrile.

General Strategies for 1,6-Naphthyridine Scaffolds

Broader synthetic strategies for the 1,6-naphthyridine core often employ intramolecular cyclization reactions. One such modern approach involves a Friedel–Crafts-type intramolecular cycloaromatization.^[4]

- Precursors: 4-(arylamino)nicotinonitriles.
- Reagents: Strong acids such as trifluoromethanesulfonic acid ($\text{CF}_3\text{SO}_3\text{H}$) or sulfuric acid (H_2SO_4).^{[4][5]}
- Mechanism: The cyano group on the nicotinonitrile precursor acts as a one-carbon synthon to facilitate the ring closure, leading to the formation of fused polycyclic 1,6-naphthyridin-4-amines.^{[4][5]} While this specific protocol leads to 4-amino derivatives, it highlights a versatile strategy for constructing the core scaffold that could be adapted for other isomers.

Additionally, tandem nitrile hydration/cyclization procedures have been developed to access 1,6-naphthyridine-5,7-diones, which serve as versatile intermediates for further functionalization into diverse drug-like products.[10]

Applications in Research and Development

The 1,6-naphthyridine motif is of significant interest in medicinal chemistry.[10] These structures are known to be inhibitors of various biological targets, including:

- HIV integrase
- Phosphodiesterase 10A (PDE10A)
- Multiple kinase targets (e.g., FGFR, c-met, SYK, CDK8/19)[10]

1,6-Naphthyridin-2-amine itself has been used to create N-substituted derivatives for screening and combinatorial chemistry studies. The structural and electronic properties of this scaffold make it a valuable building block for the development of novel therapeutic agents.

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